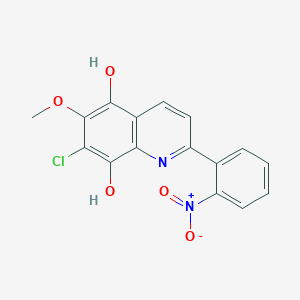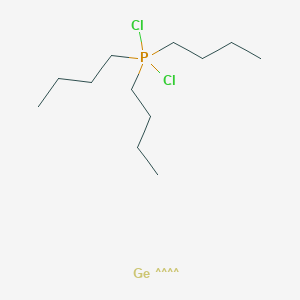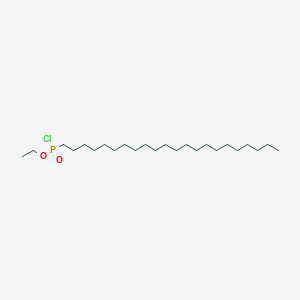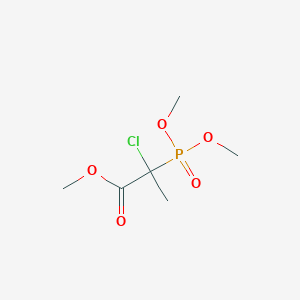![molecular formula C23H17NO B14583217 2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline CAS No. 61457-83-8](/img/structure/B14583217.png)
2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in the field of medicinal chemistry
Méthodes De Préparation
The synthesis of 2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-(2-trimethylsilyl)ethynylaniline with aromatic aldehydes in the presence of sulfuric acid as a catalyst in methanol solvent . This reaction typically requires controlled conditions to ensure the desired product is obtained with high yield and purity.
Industrial production methods for quinoline derivatives often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common for quinoline derivatives. For example, halogenation can be achieved using halogens like chlorine or bromine under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated quinoline derivatives.
Applications De Recherche Scientifique
2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research.
Medicine: Quinoline derivatives are known for their therapeutic properties, and this compound may be explored for its potential use in drug development.
Industry: It can be used in the development of materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline involves its interaction with various molecular targets and pathways. The quinoline core can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The furan and phenyl substituents may enhance the compound’s binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline can be compared with other quinoline derivatives, such as:
2-Phenylquinoline: Lacks the furan substituent, which may result in different biological activities and chemical properties.
4-Phenoxyquinoline: Contains a phenoxy group instead of the furan substituent, leading to variations in its reactivity and applications.
2-(Furan-2-yl)quinoline: Similar structure but without the additional phenyl group, which may affect its overall properties.
Propriétés
Numéro CAS |
61457-83-8 |
|---|---|
Formule moléculaire |
C23H17NO |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
2-[2-[4-[2-(furan-2-yl)ethenyl]phenyl]ethenyl]quinoline |
InChI |
InChI=1S/C23H17NO/c1-2-6-23-20(4-1)13-15-21(24-23)14-11-18-7-9-19(10-8-18)12-16-22-5-3-17-25-22/h1-17H |
Clé InChI |
YIUIQIWRPPVWOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=C(C=C3)C=CC4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Butylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol](/img/structure/B14583137.png)


![3-{4-[(But-2-en-1-yl)oxy]phenyl}propanehydrazide](/img/structure/B14583150.png)
![6-(2-Chloroethoxy)bicyclo[3.1.0]hex-2-ene](/img/structure/B14583152.png)
silane](/img/structure/B14583153.png)
![3-Oxa-1,7-diazabicyclo[4.3.1]decan-2-one, 7-ethyl-](/img/structure/B14583160.png)

![1-Chloro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14583176.png)


![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14583207.png)

